molecular formula C9H10N2O3S B8804053 5-nitro-6-(thiophen-2-yl)piperidin-2-one

5-nitro-6-(thiophen-2-yl)piperidin-2-one

Cat. No.: B8804053
M. Wt: 226.25 g/mol
InChI Key: NXGSXROJOVXBSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-nitro-6-(thiophen-2-yl)piperidin-2-one is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The compound features a nitro group at the 5th position, a thiophene ring at the 6th position, and a piperidin-2-one core. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-6-(thiophen-2-yl)piperidin-2-one typically involves multi-step organic reactions. One common method includes the nitration of a thiophene derivative followed by cyclization with a piperidine derivative. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and cyclization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-nitro-6-(thiophen-2-yl)piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like bromine or alkylating agents like alkyl halides.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or alkylated thiophene derivatives.

Scientific Research Applications

5-nitro-6-(thiophen-2-yl)piperidin-2-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-nitro-6-(thiophen-2-yl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiophene ring and piperidin-2-one core contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Nitro-2-thiophenecarboxaldehyde
  • 6-Nitro-2-thiophenecarboxylic acid
  • 5-Nitro-2-thiophenemethanol

Uniqueness

5-nitro-6-(thiophen-2-yl)piperidin-2-one is unique due to its specific substitution pattern and the presence of both a nitro group and a thiophene ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H10N2O3S

Molecular Weight

226.25 g/mol

IUPAC Name

5-nitro-6-thiophen-2-ylpiperidin-2-one

InChI

InChI=1S/C9H10N2O3S/c12-8-4-3-6(11(13)14)9(10-8)7-2-1-5-15-7/h1-2,5-6,9H,3-4H2,(H,10,12)

InChI Key

NXGSXROJOVXBSB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(C1[N+](=O)[O-])C2=CC=CS2

Origin of Product

United States

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